Cas no 68159-07-9 (1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone)

1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone structure
68159-07-9 structure
Product Name:1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone
CAS No:68159-07-9
MF:C9H6ClN3O3
MW:239.615240573883
MDL:MFCD28053425
CID:969310
PubChem ID:2777625
Update Time:2025-04-19

1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-5-nitro-1h-indazol-1-yl)ethan-1-one
    • 1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone
    • 1-(3-chloro-5-nitroindazol-1-yl)ethanone
    • 3-(tert-Butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
    • 1-Acetyl-3-chlor-5-nitroindazol
    • 1-acetyl-3-chloro-5-nitro-1H-indazole
    • 1-Acetyl-3-chloro-5-nitroindazole
    • Indazole,1-acetyl-3-chloro-5-nitro
    • J-503121
    • MFCD00099555
    • DTXSID90218334
    • 68159-07-9
    • Indazole, 1-acetyl-3-chloro-5-nitro-
    • 5-23-06-00190 (Beilstein Handbook Reference)
    • BRN 0919233
    • 1-Acetyl-6-Chloro-5-nitro-1H-indazole
    • Chloro-3- nitro-5 acetyle-1 indazole [French]
    • FT-0681316
    • HD-0747
    • CS-0319580
    • Chloro-3- nitro-5 acetyle-1 indazole
    • AKOS005073077
    • 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethanone
    • MDL: MFCD28053425
    • Inchi: 1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3
    • InChI Key: DEEUMCDEYWSONU-UHFFFAOYSA-N
    • SMILES: ClC1C2C=C(C=CC=2N(C(C)=O)N=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 239.01000
  • Monoisotopic Mass: 239.009769
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.7
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.62
  • Melting Point: 52-54°
  • Boiling Point: 434.6°C at 760 mmHg
  • Flash Point: 216.7°C
  • Refractive Index: 1.7
  • PSA: 80.71000
  • LogP: 2.78120

1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone Security Information

  • HazardClass:IRRITANT

1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone Pricemore >>

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£125.00 2025-02-19
Apollo Scientific
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Apollo Scientific
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abcr
AB339579-1 g
1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone; 95%
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€184.40 2023-07-19
abcr
AB339579-5 g
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€477.20 2023-07-19

1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:68159-07-9)1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone
Order Number:A1171544
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):187.0/752.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:68159-07-9)1-(3-Chloro-5-nitro-1H-indazol-1-yl)-1-ethanone
A1171544
Purity:99%/99%
Quantity:1g/5g
Price ($):187.0/752.0
Email